molecular formula C30H34N2O6 B1437748 Dde-Orn(Fmoc)-OH CAS No. 1423017-87-1

Dde-Orn(Fmoc)-OH

Cat. No.: B1437748
CAS No.: 1423017-87-1
M. Wt: 518.6 g/mol
InChI Key: IOXWJOGKQWRDEE-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-Orn(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde group and the Fmoc group. These protecting groups are used to prevent unwanted reactions during the synthesis process, allowing for the selective deprotection and subsequent reactions at specific stages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The Dde group is introduced to protect the amino group, while the Fmoc group is used to protect the carboxyl group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve selective protection.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency. Quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dde-Orn(Fmoc)-OH undergoes various types of reactions, including:

    Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions to expose the amino and carboxyl groups for further reactions.

    Coupling Reactions: The exposed amino and carboxyl groups can participate in peptide bond formation, allowing for the synthesis of longer peptide chains.

Common Reagents and Conditions

    Deprotection: The Dde group can be removed using hydrazine, while the Fmoc group is typically removed using piperidine.

    Coupling: Common reagents for coupling reactions include carbodiimides (e.g., DIC, EDC) and activating agents (e.g., HOBt, HOAt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

Peptide Synthesis

1.1 Solid-Phase Peptide Synthesis (SPPS)
Dde-Orn(Fmoc)-OH is primarily utilized in Fmoc-based SPPS, a widely adopted method for synthesizing peptides due to its efficiency and versatility. The Dde protecting group allows for selective deprotection under mild conditions without affecting other functional groups in the peptide chain. This orthogonality is critical when synthesizing complex peptides with multiple modifications.

1.2 Applications in Branched and Cyclic Peptides
The use of this compound enables the incorporation of branched structures and cyclic peptides. For instance, it has been employed to create branched peptides that can enhance biological activity or stability. The ability to selectively remove the Dde group allows for further modifications after the main peptide chain has been assembled, facilitating the creation of intricate molecular architectures .

Therapeutic Applications

2.1 Development of Peptide-Based Therapeutics
Peptides synthesized using this compound have shown promise in therapeutic applications, particularly in drug discovery and development. The ability to modify peptides at specific sites can lead to enhanced binding affinities and improved pharmacokinetic properties. For example, peptides designed to inhibit protein-protein interactions have been synthesized using this approach, showcasing potential in cancer therapy .

2.2 Use in DNA-Encoded Libraries (DELs)
this compound has also been applied in the creation of DNA-encoded libraries (DELs), which facilitate high-throughput screening of peptide libraries for drug discovery. The incorporation of this compound allows for efficient coupling reactions and subsequent modifications that are essential for creating diverse libraries .

Case Studies

3.1 Synthesis of PNA-Peptide Conjugates
Research has demonstrated the successful synthesis of peptide nucleic acid (PNA)-peptide conjugates using Dde-protected ornithine derivatives. These conjugates are significant as they combine the binding properties of peptides with the specificity of nucleic acids, providing a platform for developing novel therapeutics .

3.2 Development of Molecular Probes
Another application involves using this compound in creating molecular probes for studying biological processes. The ability to incorporate various functional groups through selective deprotection allows researchers to design probes that can interact with specific biomolecules or cellular pathways, enhancing our understanding of complex biological systems .

Mechanism of Action

The mechanism of action of Dde-Orn(Fmoc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of ornithine. The Dde group provides temporary protection to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group protects the carboxyl group and can be removed under mild conditions to allow for further reactions. This selective protection and deprotection enable the stepwise synthesis of peptides with high precision.

Comparison with Similar Compounds

Similar Compounds

    Boc-Orn(Fmoc)-OH: Similar to Dde-Orn(Fmoc)-OH, but uses the Boc group for amino protection.

    Cbz-Orn(Fmoc)-OH: Uses the Cbz group for amino protection.

    Fmoc-Orn(Boc)-OH: Uses the Fmoc group for carboxyl protection and the Boc group for amino protection.

Uniqueness

This compound is unique due to the use of the Dde group, which provides a different deprotection profile compared to Boc and Cbz groups. This allows for greater flexibility in peptide synthesis, particularly in cases where selective deprotection is required.

Biological Activity

Dde-Orn(Fmoc)-OH, also known as Fmoc-L-ornithine(Dde)-OH, is a synthetic compound widely utilized in peptide synthesis. This compound incorporates the amino acid ornithine, which plays significant roles in various biological processes. The unique protective groups in this compound facilitate the synthesis of complex peptides, making it a valuable tool in biochemical research and therapeutic applications.

Structure and Synthesis

This compound features two protective groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) : Protects the amino terminus.
  • Dde (4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene) : Protects the delta amine group.

These groups allow for selective deprotection during peptide synthesis, enabling researchers to create peptides with specific functionalities.

Synthesis Process

The synthesis of this compound typically involves:

  • Coupling Reaction : The compound is coupled with other amino acids using reagents such as HATU and HOAt in DMF.
  • Deprotection : The Fmoc group is removed using piperidine, while the Dde group can be selectively deprotected under mild conditions using hydrazine or other reagents .

Biological Activity

While this compound itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can have various biological functions. Key areas of interest include:

  • Protein Interactions : Peptides synthesized using this compound are used to study protein interactions and enzyme activity, which are crucial for understanding cellular processes and signaling pathways.
  • Therapeutic Applications : Peptides containing ornithine have been studied for their potential therapeutic effects, including antimicrobial and immunomodulatory activities.

Case Studies and Research Findings

Several studies highlight the utility of this compound in biological research:

  • Peptide Synthesis for Drug Development :
    • Researchers have utilized this compound to synthesize peptide-based drugs targeting specific diseases. For instance, peptides derived from this compound have shown promise in modulating immune responses and exhibiting antimicrobial properties.
  • Stability Studies :
    • A study examined the stability of peptides synthesized with this compound under solid-phase conditions. The results indicated that peptides maintained structural integrity over time, which is crucial for their biological function .
  • Orthogonal Protection Strategies :
    • Innovations in deprotection strategies have allowed for the direct synthesis of peptide nucleic acid (PNA) conjugates with this compound. This advancement demonstrates the versatility of this compound in creating complex biomolecules .

Comparative Analysis of Related Compounds

CompoundProtective GroupsApplications
This compoundFmoc, DdePeptide synthesis, drug development
Fmoc-Lys-OHFmocProtein interaction studies
Acetylated OrnithineAcetylAntimicrobial peptides

Properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXWJOGKQWRDEE-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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